4,5-DICHLORO-2-[(QUINOLIN-8-YL)CARBAMOYL]BENZOIC ACID
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Overview
Description
4,5-Dichloro-2-[(quinolin-8-yl)carbamoyl]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms, a quinoline moiety, and a benzoic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-[(quinolin-8-yl)carbamoyl]benzoic acid typically involves the reaction of 4,5-dichlorobenzoic acid with quinoline-8-amine in the presence of a coupling agent. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-[(quinolin-8-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of 4,5-dichloro-2-[(quinolin-8-yl)carbamoyl]benzyl alcohol.
Substitution: Formation of 4,5-disubstituted benzoic acid derivatives.
Scientific Research Applications
4,5-Dichloro-2-[(quinolin-8-yl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-[(quinolin-8-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-[(8-quinolinylamino)carbonyl]benzoic acid
- 4,5-Dichloro-2-[(quinolin-8-yl)amino]benzoic acid
Uniqueness
4,5-Dichloro-2-[(quinolin-8-yl)carbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline moiety, in particular, is known for its potential therapeutic properties, making this compound a valuable candidate for further research and development.
Properties
CAS No. |
431997-34-1 |
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Molecular Formula |
C17H10Cl2N2O3 |
Molecular Weight |
361.2g/mol |
IUPAC Name |
4,5-dichloro-2-(quinolin-8-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-12-7-10(11(17(23)24)8-13(12)19)16(22)21-14-5-1-3-9-4-2-6-20-15(9)14/h1-8H,(H,21,22)(H,23,24) |
InChI Key |
RAEGRZPQCSGOGU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3C(=O)O)Cl)Cl)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3C(=O)O)Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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